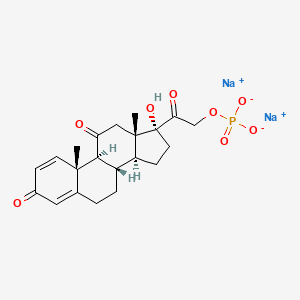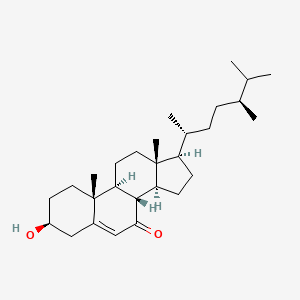
(R)-1-(tert-ブトキシカルボニル)-4-オキソピロリジン-2-カルボン酸
概要
説明
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound known for its use in organic synthesis, particularly in the protection of amino groups. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other applications where temporary protection of functional groups is required .
科学的研究の応用
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
作用機序
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are generally used as protecting groups in organic synthesis . They are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds, enabling selective reactions . A possible mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, and its introduction into organic compounds can influence various biochemical pathways .
Result of Action
The result of the action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely the protection of functional groups in organic compounds, enabling selective reactions . In some cases, Boc-protected compounds have shown improved antibacterial activities .
Action Environment
The action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the Boc group and its ability to protect functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
類似化合物との比較
特性
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654649 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364077-84-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













